5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Overview
Description
This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom . The compound has a molecular weight of 242.23 . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of the tert-butoxycarbonyl (BOC) group as a protecting group for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2-oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen) and three carbon atoms . The compound also contains a tert-butoxycarbonyl group, which is a carbonyl group (C=O) attached to a tert-butoxy group (C(CH3)3O-) .Chemical Reactions Analysis
The chemical reactions involving this compound could include the addition and removal of the BOC protecting group . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242.23 . The compound is likely to be a solid at room temperature .Scientific Research Applications
Enantioselective Synthesis
A study highlighted the enantioselective synthesis of a related compound, demonstrating its potential in creating optically active intermediates. This process involved a palladium-catalyzed amide coupling, followed by oxazole formation, illustrating the compound's utility in synthesizing macrocyclic azole peptides with high optical purity and without racemization (Magata et al., 2017).
Development of Fluorescent Amino Acid Derivatives
Another research focus was the synthesis of a highly fluorescent amino acid derivative. This work showcased a novel synthesis route from readily available substrates, leading to compounds with desirable photophysical properties for applications in biochemical and medical research (Guzow et al., 2001).
Synthesis of Dipeptide Analogues
Research into the synthesis of dipeptide 4-nitroanilides, incorporating non-proteinogenic amino acids, was conducted to expand the toolkit for peptide research. This method provided access to a variety of amino acid derivatives, illustrating the compound's role in peptide and protein science (Schutkowski et al., 2009).
Antimicrobial Activities
A study on the synthesis of 1,2,4-triazole derivatives explored the antimicrobial activities of these compounds. This research signifies the compound's potential in contributing to the development of new antimicrobial agents, showcasing its role in addressing global health challenges (Bektaş et al., 2007).
Heterocyclic Compound Synthesis
The chemical's application extends to the synthesis of novel heterocyclic compounds, which are essential in drug development and materials science. For instance, research into the synthesis of oxazole and triazole derivatives highlighted the compound's versatility in creating scaffolds for biologically active molecules (Prokopenko et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)16-9(15)11-5-6-4-7(8(13)14)12-17-6/h6H,4-5H2,1-3H3,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBMKLJULPKIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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